molecular formula C30H35N3O9S B012382 Zolantidine CAS No. 104076-38-2

Zolantidine

Cat. No. B012382
M. Wt: 381.5 g/mol
InChI Key: KUBONGDXTUOOLM-UHFFFAOYSA-N
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Description

Zolantidine is a brain-penetrating selective histamine H2 receptor (HRH2) antagonist . It was developed by Smith, Kline & French, with the research code of SK&F 95282 . It is a benzothiazole derivative with a 30-fold higher potency for H2 receptors than other peripheral and central receptors .


Molecular Structure Analysis

Zolantidine has a molecular formula of C22H27N3OS . Its structure includes a benzothiazole ring, which is likely responsible for its high affinity for H2 receptors . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceutical drugs .

Scientific Research Applications

  • Neuropharmacological Tool : Zolantidine is valuable for exploring the roles of histamine in the central nervous system. Its selective and potent brain penetration makes it an effective tool in neuropharmacological research (Calcutt et al., 1988).

  • Cognitive Effects : In mice, zolantidine enhanced the effect of thioperamide on learning deficits induced by scopolamine, indicating its potential in cognitive and memory-related studies (Miyazaki et al., 1995).

  • Pain Modulation : Zolantidine has been shown to inhibit analgesia caused by footshock, suggesting a significant role for histamine and H2-receptors in brain-mediated endogenous antinociception (Gogas & Hough, 1988).

  • Influence on Opiate Effects : Studies have demonstrated that zolantidine attenuates morphine antinociception in both rhesus monkeys and rats, indicating its impact on opiate-induced pain relief mechanisms (HoughLindsay et al., 1990); (Hough & Nalwalk, 1992).

  • Sleep Regulation : Research indicates that H2-receptors, targeted by zolantidine, may not be significantly involved in sleep regulation, as evidenced by its negligible effects on sleep parameters in rats (Monti et al., 1990).

  • Histamine Dynamics : Interestingly, large doses of zolantidine did not alter brain histamine methylation or turnover in vivo, suggesting a specific mode of action (Hough et al., 1988).

properties

IUPAC Name

N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBONGDXTUOOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048460
Record name Zolantidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zolantidine

CAS RN

104076-38-2
Record name N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104076-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolantidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104076382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolantidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLANTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1108XAY01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-[3-(Piperidinomethyl)phenoxy]propylamine (7.0 g) and 2-chlorobenzthiazole (5.26 g) were dissolved in dichloromethane to ensure good mixing. The solvent was then evaporated and the residue fused at 130° C. for 16 hours. The cooled reaction mixture was subjected to chromatography on silica (chloroform:methanol 10:1) to give the title compound as an oil (8.5 g). This was treated with maleic acid in isopropanol to give 2-[3-[3-(piperidinomethyl)phenoxy]propylamino]benzthiazole dimaleate, m.p. 113° C. (decomp) (recrystallised from ethylacetate and isopropanol-ethyl acetate).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
621
Citations
CR Calcutt, CR Ganellin, R Griffiths… - British journal of …, 1988 - ncbi.nlm.nih.gov
… Zolantidine is equally potent as an … Zolantidine is at least 30 fold more potent at H2-receptors than at other peripheral and central receptors investigated. 4. Infusion of zolantidine into …
Number of citations: 73 www.ncbi.nlm.nih.gov
LB Hough, S Jackowski, N Eberle, KR Gogas… - Biochemical …, 1988 - Elsevier
… [lo], blockade of Hs-receptors increases HA turnover, then our results would predict a low affinity of zolantidine for this receptor. Zolantidine inhibited both rat kidney and rat brain HMT in …
Number of citations: 32 www.sciencedirect.com
KR Gogas, LB Hough - Neuropharmacology, 1988 - Elsevier
The action of zolantidine, a histamine H 2 -receptor antagonist which penetrates the brain, was characterized on the analgesia elicited by brief continuous footshock of 3 intensities. …
Number of citations: 33 www.sciencedirect.com
JM Monti, C Orellana, M Boussard, H Jantos… - Brain research …, 1990 - Elsevier
… -penetrating H2-receptor antagonist zolantidine were studied in rats … In addition, zolantidine is at least 30-fold more potent at HZ… The present study quantifies the effect of zolantidine on …
Number of citations: 30 www.sciencedirect.com
JW Nalwalk, JE Koch, KE Barke, RJ Bodnar… - Pharmacology …, 1995 - Elsevier
Because histamine (HA) in the CNS may be a mediator of antinociception, a detailed investigation of the effects of the brain-penetrating H 2 antagonist zolantidine (ZOL) was performed …
Number of citations: 19 www.sciencedirect.com
P Hasanein - Journal of Psychopharmacology, 2011 - journals.sagepub.com
… The involvement of histamine H 2 receptors on modulation of nociception in a model of elevated endogenous opioid tone, cholestasis, was investigated in this study using zolantidine …
Number of citations: 10 journals.sagepub.com
JW Nalwalk, AH Battles - Brain Research, 1990 - Elsevier
The effect of zolantidine dimaleate (ZOL), the first brain-penetrating histamine H 2 receptor antagonist, was determined on morphine (MOR) antinociception (ANC) in rhesus monkeys. …
Number of citations: 17 www.sciencedirect.com
T Suzuki, T Mori, M Tsuji, M Misawaa… - Behavioural …, 1997 - journals.lww.com
We recently demonstrated that some H-antagonists have cocaine or methamphetamine-like discriminative stimulus effects. In the present study, the effects of optical isomers of …
Number of citations: 12 journals.lww.com
A Inokuchi, F Liu, S Yokomitsu, M Ureshino… - European archives of …, 1999 - Springer
The mode of action of diphenhydramine in treating motion sickness is unknown. Using an electrophysiologic technique, we investigated the effects of intravenous diphenhydramine and …
Number of citations: 10 link.springer.com
G Coruzzi, M Adami, C Pozzoli, E Poli, G Bertaccini - Pharmacology, 1994 - karger.com
… zolantidine also reduced basal heart rate and cardiac contractility. In the isolated rat gastric fundus zolantidine … These data clearly showed that zolantidine is a very peculiar histamine H …
Number of citations: 8 karger.com

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